Journal Name:Nano Letters
Journal ISSN:1530-6984
IF:10.8
Journal Website:http://pubs.acs.org/journal/nalefd
Year of Origin:2001
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1104
Publishing Cycle:Monthly
OA or Not:Not
Nano Letters ( IF 10.8 ) Pub Date: 2019-10-30 , DOI:
10.1117/1.jmm.18.4.044501
Abstract. Microsystem technology is well suited to batch fabricate microhemispherical resonator gyroscopes (HRG) to reduce cost and volume. In the processing of micro-HRG, a crucial step is to get a 3-D hemispherical mold with the large-scale, high-symmetry, and smooth surface. Compared with the hemispherical resonator, the toroidal resonator has the smaller frequency split and larger effective resonance mass under the same processing accuracy. A wafer-scale etching method for the toroidal resonator mold was presented, which is based on the deep reactive ion etching and improved HNA isotropic etching. The advantages of this method include low cost, time savings, and easy operation. With this method, toroidal molds with an average diameter over 1900 μm, asymmetry <0.2 % , and roughness <10 nm were successfully fabricated. The uniformity and surface smoothness of the molds are mainly determined by the parameters of HNA etching. A series of controlled experiments were conducted to optimize isotropic etching parameters that include mask design, bath agitation, HNA composition, and temperature. The influence of these parameters on etching rate and uniformity was discussed. The result shows that the composition of 2.5:7:1 (HF : HNO3 : CH3COOH), temperature of 30°C, and bath agitation of 20 revolutions per minute are optimal etching conditions to achieve high-performance molds.
Nano Letters ( IF 10.8 ) Pub Date: 2019-01-09 , DOI:
10.1117/1.jmm.17.2.025501
Methods exist for the creation of antireflective thin film layers; however, many of these methods depend on the use of high temperatures, harsh chemical etches, or are made with difficult pattern materials, rendering them unusable for many applications. In addition, most methods of light blocking are specifically designed to increase light coupling and absorption in the substrate, making them incompatible with some appli-cations that also require blocking transmission of light. A method of forming a simple, patternable light-blocking layer that drastically reduces both transmission and reflection of light without dependence on processes that could damage underlying structures using a light scattering matte coating over a partially antireflective thin film light-blocking layer is presented.
Nano Letters ( IF 10.8 ) Pub Date: 2020-01-07 , DOI:
10.1117/1.jmm.19.1.013501
Abstract. Dip-pen nanolithography (DPN) is a low-cost, versatile, bench-top technology for direct patterning of materials over surfaces. Our study reports on the production of two-dimensional optical grating nanostructures based on polymers, using DPN. The influence of both the ink composition and the dwell time were investigated. Prototypes of phase masks were manufactured, and their main characteristics were analyzed. The results in our work may contribute to improving the fabrication process of optical structures, including the production of microlenses with controlled focal length.
Nano Letters ( IF 10.8 ) Pub Date: 2020-01-30 , DOI:
10.1117/1.jmm.19.1.014002
Abstract. Background: Reliable photomask metrology is required to reduce the risk of yield loss in the semiconductor manufacturing process as well as for the research on absorber materials. Actinic pattern inspection (API) of EUV reticles is a challenging problem to tackle with a conventional approach. For this reason, we developed RESCAN, an API platform based on coherent diffraction imaging. Aim: We want to verify the sensitivity of our platform to absorber and phase defects. Approach: We designed and manufactured two EUV mask samples with absorber and phase defects, and we inspected them with RESCAN in die-to-database mode. Results: We reconstructed an image of an array of programmed absorber defects, and we created a defect map of our sample. We inspected two programmed phase defect samples with buried structures of 3.5 and 7.8 nm height. Conclusions: We verified that RESCAN, in its current configuration, can detect absorber defects in random patterns and buried (phase) defects down to 50 × 50 nm2.
Nano Letters ( IF 10.8 ) Pub Date: 2019-10-10 , DOI:
10.1117/1.jmm.18.4.044001
Abstract. Metal containing resists (MCR) are one of the candidates for extreme ultraviolet resists aiming to achieve the resolution, linewidth roughness, and sensitivity requirements of advanced design nodes. MCRs intrinsically have high etch resistance owing to their metal content. Therefore, low resist thickness (∼18 nm) is sufficient to transfer resist patterns into an underlying hard mask. Also, the thin resist reduces susceptibility to pattern collapse during development because of low aspect ratio. However, thus far, little attention has been paid to optical metrology and inspectability (overlay, defect inspection, scatterometry, etc.) of these resists, which is another critical requirement to move MCR toward high-volume manufacturing. We investigate the overlay metrology and overlay correction with MCR. Even though the optical contrast for MCR is slightly lower than for chemically amplified resist (CAR), it seemed sufficient for high-quality overlay metrology. However, the measurement precision for MCR is deteriorated compared to that for CAR, resulting in significantly higher residuals. The root cause of the deteriorated measurement precision was found in grains in the optical image after MCR development. Interestingly, the after etch performance of CAR and MCR is identical. We demonstrate that with sufficient sampling, appropriate correctables can be extracted from the MCR overlay results. Finally, we discuss how the increased image noise can be compensated by the applied sampling scheme.
Nano Letters ( IF 10.8 ) Pub Date: 2019-11-28 , DOI:
10.1117/1.jmm.18.4.045501
Abstract. Background: The benefits of microresonator lasers include easy and low-cost fabrication methods and high-quality factor of microresonators, which results in low threshold current of the fabricated laser. However, the lack of tunable fabrication methods with precise size and spacing is a great challenge. Aim: Based on a microsphere fabrication method that relies on injection and surface tension effects, simultaneous demonstration of an array of cavities with precise spacing and sizes is possible where the size of cavities is widely tunable. Approach: Using a maskless lithography setup, pillars with base and tip diameters of 250 and 60μm are fabricated, which are used for demonstration of microspheres with tunable size, depending on the applied pump pressure. Microcavities composed of Rhodamine B dissolved in glycerol are injected into the polydimethylsiloxane carrier through a nozzle with a diameter of 70 μm. Results: An ∼4-μJ / mm2 lasing threshold has been obtained for a laser with a microsphere diameter of ∼350 μm. A redshift originated from the increment of dye concentration has also been observed. Conclusions: Fabrication of precise microspheres for a microresonator laser is feasible using the introduced method, which can be further generalized using different active materials.
Nano Letters ( IF 10.8 ) Pub Date: 2020-04-23 , DOI:
10.1117/1.jmm.19.2.024501
Abstract Background: Microfluidics has been widely used in the biological and medical fields, and polymers are the most widely used materials in microfluidics at present due to their low cost and ease of processing. Both thermoplastics and thermosets were used as the bulk materials in microfluidics. The third option of a material with both advantages from thermoplastics and thermosets will be of great significance. Aim: We try to establish a low cost and rapid fabrication approach for thermoplastic polyurethane (TPU)-based microfluidics. Several demonstrations were also provided with the proposed fabrication method for TPU-based microfluidics. Approach: A CO2 laser ablation instrument was used for the fabrication of the TPU-based microfluidic devices. The width and depth of microchannels fabricated with various laser scan speeds and energies were studied in detail. For sealing the fabricated channels, a thermal fusion bonding method was also proposed with the bonding strength testing. Several types of the most commonly used microfluidic chips were fabricated for demonstration of the proposed fabrication method. Results: A comprehensive fabrication approach for TPU-based microfluidic devices was achieved. A series of microfluidic chips were designed, fabricated, and tested. Conclusions: TPU-based microfluidics is achievable and could be used as an alternative material for polydimethylsiloxane or thermoplastics for the fabrication of microfluidic devices. The proposed method could have broad potential applications in biological and chemical fields.
Nano Letters ( IF 10.8 ) Pub Date: 2019-11-09 , DOI:
10.1117/1.jmm.18.4.043504
Abstract. Background: Hybrid inorganic-organic materials have emerged as promising candidates for EUV resists. However, knowledge on their stability when deposited as thin films is essential for their performance in EUV lithography. Aim: We investigate whether the molecular structure of Zn-based metal oxoclusters is preserved upon thin film deposition and study aging processes of the thin film under different atmospheres, since these chemical changes affect the solubility properties of the material. Approach: A hybrid cluster that combines the high EUV photon absorption cross-sections of zinc and fluorine with the reactivity of methacrylate organic ligands was synthesized. The structural modifications upon thin film formation and after aging in air, nitrogen, and vacuum were studied using a combination of spectroscopic techniques. Preliminary studies on the lithographic performance of this material were performed by EUV interference lithography. Results: The Zn-based compound undergoes structural rearrangements upon thin film deposition as compared to the bulk material. The thin films degrade in air over 24 h, yet they are found to be stable for the duration and conditions of the lithography process and show high sensitivity. Conclusions: The easy dissociation of the ligands might facilitate hydrolysis and rearrangements after spin-coating, which could affect the reproducibility of EUV lithography.
Nano Letters ( IF 10.8 ) Pub Date: 2019-10-10 , DOI:
10.1117/1.jmm.18.4.043502
Abstract. As a potential solution to next-generation nanolithography, directed self-assembly (DSA) of block copolymers (BCPs) is still restrained in high-volume manufacturing primarily due to its defectivity issue. Though defects possess greater free energies than aligned morphologies and are highly energetically unfavorable, they can be kinetically trapped by the energy barriers and persist for a long time during annealing. Therefore, understanding the kinetics of defect annihilation is crucial in revealing the mechanism of defect formation and in further reducing defectivity in DSA. We focus on two types of predominant defects in DSA—dislocation and bridge. A kinetic model of each defect type is developed through statistical analysis of experimental data, providing insight into possible approaches of further defect reduction. We also investigate the impact of annealing temperature and film thickness on annihilation kinetics and discuss the reasons behind the observed results. By simply optimizing annealing conditions and film thickness, we have successfully reduced the total defect density by 1 order of magnitude. Though these findings are based on polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA), we anticipate they could be readily applied to other BCP platforms as well.
Nano Letters ( IF 10.8 ) Pub Date: 2020-11-01 , DOI:
10.1117/1.jmm.19.4.043201
Background: To increase the resolution and depth of focus (DOF) of flat panel display (FPD) exposure systems, off-axis illumination (OAI) conditions are used extensively. OAI using narrowband wavelength illumination has been studied sufficiently. In contrast, new techniques that consider broadband wavelength illumination are needed because the effects of OAI differ between broadband and narrowband illumination.
Aim: This paper presents a divided spectrum illumination (DSI), a new design concept that achieves both high resolution and a large DOF.
Approach: The source wavelength is optimized according to the illumination angle.
Results: Experimental imaging results for line and space patterns with a line width of 1.0 and a pitch of 2.0 μm demonstrate that the DSI design provides improved resolution. Exposure results also indicate that resist profiles using DSI are sufficiently sharp to retain pattern fidelity at the top of the resist. The DOF with DSI is also improved by 21% compared to that obtained with traditional OAI.
Conclusions: DSI achieves both high resolution and a large DOF while maintaining high productivity.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.50 | 381 | Science Citation Index Science Citation Index Expanded | Not |
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